molecular formula C26H23Cl2N3O5 B12014250 [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 769153-88-0

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12014250
CAS No.: 769153-88-0
M. Wt: 528.4 g/mol
InChI Key: KTVRSCHJMFTXQA-WKULSOCRSA-N
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Description

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, ethoxy groups, and hydrazinylidene linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-ethylaniline with ethyl oxalyl chloride to form an intermediate oxalyl chloride derivative. This intermediate is then reacted with hydrazine hydrate to produce the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate undergoes a condensation reaction with 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and anilino groups.

    Reduction: Reduction reactions can target the hydrazinylidene linkage, potentially converting it to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction can yield hydrazine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential interactions with proteins and enzymes can be explored. It may serve as a probe for studying enzyme mechanisms or as a lead compound in drug discovery efforts.

Medicine

The compound’s structural features suggest potential pharmacological activities. It could be investigated for its effects on specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydrazinylidene linkage could play a role in binding to active sites, while the aromatic rings might facilitate interactions with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • [2-ethoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate
  • [2-ethoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Uniqueness

Compared to similar compounds, [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate stands out due to the presence of the ethylanilino group, which can influence its reactivity and interactions. This unique feature may enhance its potential in specific applications, such as targeted drug design or material science.

Properties

CAS No.

769153-88-0

Molecular Formula

C26H23Cl2N3O5

Molecular Weight

528.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H23Cl2N3O5/c1-3-16-5-9-19(10-6-16)30-24(32)25(33)31-29-15-17-7-12-22(23(13-17)35-4-2)36-26(34)20-11-8-18(27)14-21(20)28/h5-15H,3-4H2,1-2H3,(H,30,32)(H,31,33)/b29-15+

InChI Key

KTVRSCHJMFTXQA-WKULSOCRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

Origin of Product

United States

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